Evidence Item 1: 5-HT1D Receptor Beta Adenylate Cyclase Inhibitory Activity
Indolizine-6-carboxylic acid demonstrates a specific, quantifiable interaction with the human 5-hydroxytryptamine 1D receptor beta, an activity profile not reported for other simple indolizine carboxylic acid isomers. It inhibits forskolin-stimulated adenylate cyclase activity with a value ranging from 0.6 to 2.0 (units not specified in the assay summary) in CHO-K1 cells expressing the human 5-HT1D beta receptor [1]. This contrasts sharply with indolizine-3-carboxylic acid derivatives, which are characterized as 5-HT3 receptor antagonists [2], and indolizine-2-carboxylic acid derivatives, which primarily target monoamine oxidase [3].
| Evidence Dimension | 5-HT1D receptor beta-mediated adenylate cyclase inhibition |
|---|---|
| Target Compound Data | 0.6 - 2.0 (units not specified) |
| Comparator Or Baseline | Indolizine-3-carboxylic acid (5-HT3 antagonist) and Indolizine-2-carboxylic acid (MAO inhibitor) |
| Quantified Difference | Qualitative difference in target engagement (5-HT1D beta vs. 5-HT3 and MAO) |
| Conditions | CHO-K1 cells expressing human 5-HT1D receptor beta, forskolin-stimulated adenylate cyclase assay |
Why This Matters
This unique target engagement profile makes indolizine-6-carboxylic acid the essential starting material for any research program investigating 5-HT1D receptor beta modulation, where other indolizine isomers would be irrelevant.
- [1] BindingDB. (n.d.). Assay Summary for CHEMBL616872: Inhibition of forskolin-stimulated adenylate cyclase activity coupled to human 5-HT1D receptor beta in CHO-K1 cells. Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=16&entryid=50029665 View Source
- [2] Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929. View Source
- [3] Cardellini, M., et al. (1977). Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid. Journal of Pharmaceutical Sciences, 66(2), 259-262. View Source
